molecular formula C12H10N4O B15067849 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one

Cat. No.: B15067849
M. Wt: 226.23 g/mol
InChI Key: RGSAZCPKCUBIEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a chemical intermediate of interest in synthetic and medicinal chemistry research. It serves as a key precursor in the co-synthesis of other nitrogen-containing heterocycles, such as 1-(3-aminopyridin-2-yl)-1H-benzimidazole and 3-(2-aminophenyl)-3H-imidazo[4,5-b]pyridine . This places it as a valuable building block for researchers constructing complex molecules for various investigations. The compound is built around the privileged 1H-benzo[d]imidazole scaffold, a structure known for its diverse biological potential and its ability to interact with biopolymers . Benzimidazole derivatives are extensively studied for a wide range of pharmacological activities, including antimicrobial , antitubercular , and anticancer applications , making related intermediates highly valuable for drug discovery programs. Furthermore, closely related analogues have been identified as potent and selective inhibitors of various enzymes, demonstrating the scaffold's utility in probing biological pathways . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C12H10N4O

Molecular Weight

226.23 g/mol

IUPAC Name

3-(3-aminopyridin-2-yl)-1H-benzimidazol-2-one

InChI

InChI=1S/C12H10N4O/c13-8-4-3-7-14-11(8)16-10-6-2-1-5-9(10)15-12(16)17/h1-7H,13H2,(H,15,17)

InChI Key

RGSAZCPKCUBIEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)N2C3=C(C=CC=N3)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one typically involves the chemical reduction of 1-(3-nitropyridin-2-yl)-1H-benzo[d]imidazole in an acidic medium

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form different amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of this compound, which can have different functional groups attached to the amino group or the benzimidazole ring.

Scientific Research Applications

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.

Comparison with Similar Compounds

Piperidinyl-Substituted Benzimidazolones

The scaffold 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one (Fig. 1a) is a well-studied PLD inhibitor. Halogenation (e.g., 5-F, 5-Cl, 5-Br) at the benzimidazolone ring enhances PLD1/2 dual inhibition, with IC₅₀ values ranging from 46 nM to 6800 nM . For example:

  • Compound 58 : PLD1 IC₅₀ = 660 nM; PLD2 IC₅₀ = 6800 nM (10-fold selectivity for PLD1) .
  • Compound 69 : PLD1 IC₅₀ = 46 nM; PLD2 IC₅₀ = 933 nM (20-fold selectivity for PLD1) .

In contrast, 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one replaces the piperidinyl group with a 3-aminopyridin-2-yl moiety. This substitution likely alters isoform selectivity due to differences in hydrogen-bonding capacity and steric effects. Piperidinyl analogs lack significant PLD2 selectivity, whereas bioisosteric replacements (e.g., spirocyclic scaffolds) achieve PLD2 preference (10–40-fold) .

Halopemide and Domperidone Derivatives

  • Halopemide (a piperidinyl benzimidazolone) inhibits PLD1 and PLD2 with <10-fold selectivity .
  • Domperidone (5-chloro-1-(3-chloropropyl)-1H-benzo[d]imidazol-2(3H)-one) modulates dopamine receptors for gastric motility but lacks PLD inhibitory activity .

The target compound’s 3-aminopyridine group may confer distinct receptor-binding properties compared to domperidone’s chloropropyl chain.

Antimicrobial Activity

Piperidinyl benzimidazolones exhibit antimicrobial effects against bacterial and fungal strains (e.g., Staphylococcus aureus, Candida albicans) . For example:

  • Compound 4a (5,6-dimethoxy-substituted): MIC = 12.5 µg/mL against E. coli .
  • Triazinoindol-benzimidazolones (e.g., SID 7975595) inhibit Mycobacterium tuberculosis (IC₅₀ = 1.64 × 10⁻⁸ M) .

The 3-aminopyridin-2-yl substituent in the target compound could enhance or reduce antimicrobial potency depending on its interaction with microbial enzymes.

Structural-Activity Relationship (SAR) Trends

Substituent Biological Activity Key Findings
Piperidin-4-yl Dual PLD1/2 inhibition (IC₅₀: 46–6800 nM) Halogenation (5-F, 5-Cl) enhances potency; (S)-methyl group improves PLD1 selectivity .
3-Aminopyridin-2-yl Hypothesized: Potential PLD1 selectivity or novel targets Amino group may engage in hydrogen bonding; pyridine enables π-π interactions.
Spirocyclic scaffolds PLD2-preferring inhibition (10–40-fold selectivity) Structural rigidity critical for isoform discrimination.
Halopemide analogs Dual PLD1/2 inhibition (no isoform selectivity) Lack of substituent diversity limits selectivity.

Unique Features of this compound

  • Aminopyridine vs. Piperidine: The 3-aminopyridine group introduces a primary amine, absent in piperidinyl analogs, which could interact with acidic residues in enzymatic active sites.
  • Lack of Halogenation : Unlike halogenated piperidinyl derivatives (e.g., 5-Cl, 5-Br), the target compound’s unsubstituted benzimidazolone core may reduce off-target toxicity but also limit potency .
  • Comparison to TBPB: The bipiperidinyl derivative TBPB ([1-(1'-(2-tolyl)-1,4'-bipiperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one]) shows unique M1mAChR activity , whereas the target compound’s aminopyridine group may favor kinase or phosphatase inhibition.

Biological Activity

1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores various aspects of its biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core, which is known for its diverse pharmacological properties. The presence of the pyridine and amino groups enhances its interaction with biological targets.

Research indicates that compounds similar to this compound may act through multiple pathways:

  • Enzyme Inhibition : It has been reported that derivatives can inhibit specific enzymes, such as bacterial enzymes involved in metabolic pathways, leading to antibacterial effects .
  • Receptor Modulation : The compound may interact with G-protein-coupled receptors (GPCRs), influencing intracellular signaling pathways .

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, compounds with similar structures demonstrated significant antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Anticancer Activity

The potential anticancer effects have also been investigated. A study indicated that certain benzimidazole derivatives could induce apoptosis in cancer cell lines, suggesting a mechanism involving the modulation of apoptotic pathways .

Case Studies

  • Antibacterial Efficacy : A recent study evaluated a series of benzimidazole derivatives for their antibacterial activity. The compound exhibited an IC50 value of 22.4 µM against a target enzyme, demonstrating promising antibacterial properties comparable to other known inhibitors .
  • Anticancer Properties : A specific derivative was tested against various cancer cell lines, showing significant cytotoxicity with IC50 values below 30 µM in some cases. This suggests that structural modifications can enhance potency against cancer cells .

Data Tables

Biological Activity Target IC50 (µM) Reference
AntibacterialDapE enzyme22.4
AnticancerVarious cancer cell lines<30

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 1-(3-Aminopyridin-2-yl)-1H-benzo[d]imidazol-2(3H)-one, and what key reaction conditions influence yield and purity?

  • Methodology : Synthesis typically involves reductive amination or acylation reactions. For example, halogenated analogs are prepared via reductive amination of 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one scaffolds with functionalized aldehydes, followed by Boc deprotection and acylation . Critical factors include catalyst selection (e.g., EDC·HCl/HOBT for amide coupling ), reaction time (24–48 hours), and purification via mass-directed preparative HPLC (>98% purity) .

Q. How is structural characterization of this compound performed using spectroscopic and chromatographic methods?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO or CDCl₃ resolve aromatic protons (δ 7.0–8.0 ppm) and carbonyl groups (δ 167–168 ppm) .
  • Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., [M+1]⁺ at m/z 308.544 for chlorinated derivatives) .
  • HPLC : Purity validation using reverse-phase columns with UV detection ensures >95% purity .

Q. What structural modifications have been explored to enhance biological activity, and what are the key SAR findings?

  • Methodology :

  • Halogenation : Introducing 5-F, 5-Cl, or 5-Br substituents improves phospholipase D (PLD) inhibition potency by 3–5-fold .
  • Linker optimization : (S)-Methyl groups on ethylenediamine linkers enhance PLD1 selectivity (10–40-fold IC₅₀ differences) .
  • Scaffold replacement : Bioisosteres like 1-phenyl-1,3,8-triazaspiro[4,5]decan-4-one improve PLD2 selectivity .

Advanced Research Questions

Q. How can researchers optimize isoform selectivity (e.g., PLD1 vs PLD2) through scaffold modification?

  • Methodology :

  • Bioisosteric replacement : Replace the benzimidazolone core with spirocyclic systems (e.g., compound 72 in ) to shift selectivity toward PLD2 (10–40-fold IC₅₀ differences).
  • Substituent positioning : Fluorine at the 5-position on the benzimidazolone ring favors PLD1 inhibition, while bulkier groups (e.g., Br) improve dual PLD1/2 activity .

Q. What methodologies are employed to resolve contradictions in biological activity data across different assay systems?

  • Methodology :

  • Assay standardization : Compare IC₅₀ values under consistent conditions (e.g., ATP concentration, incubation time) .
  • Orthogonal validation : Use cytotoxicity assays (e.g., SRB assay ) to rule out off-target effects.
  • Structural analysis : X-ray crystallography or docking studies to identify binding mode variations between isoforms .

Q. What computational approaches are utilized to predict target interactions and guide rational design?

  • Methodology :

  • Density Functional Theory (DFT) : Optimize molecular geometry using B3LYP/6-31G* to assess electronic properties and stability .
  • Molecular docking : Simulate binding to PLD1/2 active sites (e.g., using AutoDock Vina) to prioritize substituents with favorable ΔG values .

Q. How does the introduction of halogen substituents affect pharmacokinetic properties and target engagement?

  • Methodology :

  • Lipophilicity : Halogens (F, Cl) increase logP, enhancing membrane permeability but potentially reducing solubility .
  • Metabolic stability : Chlorine at the 5-position reduces CYP450-mediated oxidation in liver microsome assays .
  • Target binding : Fluorine’s electronegativity strengthens hydrogen bonds with PLD catalytic residues (e.g., Lys898) .

Q. What strategies validate the purity and identity of synthesized derivatives in compliance with pharmaceutical standards?

  • Methodology :

  • Multi-modal characterization : Combine ¹H/¹³C NMR, HRMS, and elemental analysis .
  • Forced degradation studies : Expose compounds to heat, light, and pH extremes to identify degradation products via LC-MS .
  • Batch reproducibility : Statistical analysis of HPLC peak areas (RSD <2%) across synthesis batches .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.